(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-13-17(11-23-25(13)15-5-3-2-4-6-15)18(26)24-8-7-16(12-24)27-19-21-9-14(20)10-22-19/h2-6,9-11,16H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJYKBVVZZBVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule that exhibits potential biological activities due to its complex structure, which incorporates a pyrrolidine ring, a fluoropyrimidine moiety, and a pyrazole group. This combination of functional groups suggests applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- Pyrrolidine ring : Known for enhancing bioavailability and binding affinity.
- Fluoropyrimidine moiety : Associated with anticancer properties.
- Pyrazole group : Exhibits a wide range of biological activities including anti-inflammatory and analgesic effects.
Anticancer Properties
The structural features of the compound suggest it may exhibit anticancer activity similar to other fluorinated pyrimidines, such as 5-fluorouracil, which is widely used in cancer therapy. The fluorine atom enhances the molecule's ability to interfere with nucleic acid synthesis, thereby inhibiting tumor growth.
Antiviral Activity
Research indicates that compounds with similar structures possess antiviral properties. The interaction of the fluoropyrimidine moiety with nucleic acids may disrupt viral replication processes, making this compound a candidate for antiviral drug development.
Anti-inflammatory Effects
The presence of the pyrazole group in the compound is linked to anti-inflammatory activities. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain.
The proposed mechanism of action involves:
- Binding to Enzymes : The compound may inhibit specific enzymes involved in cellular processes, similar to other pyrimidine derivatives.
- Interaction with Nucleic Acids : The fluoropyrimidine component can bind to DNA or RNA, disrupting normal cellular functions.
- Modulation of Receptor Signaling : The pyrrolidine ring may enhance binding affinity to various receptors, influencing signaling pathways associated with cancer and inflammation.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |
| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |
| This compound | Pyrrolidine, fluoropyrimidine, pyrazole | Potential anticancer/antiviral |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound. For instance:
- Anticancer Activity Assessment :
- Inflammation Model Testing :
-
Molecular Docking Studies :
- Computational studies using molecular docking simulations revealed strong binding affinities of related compounds to COX enzymes, supporting their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives from the evidence:
Key Observations:
Fluorination Trends : Fluorine substitution is prevalent in analogs (e.g., ), likely improving lipophilicity and metabolic stability. The target compound’s 5-fluoropyrimidine group aligns with this trend.
Heterocyclic Complexity: Chromenone- and pyrazolo[3,4-c]pyrimidine-containing derivatives () exhibit higher molecular weights and melting points compared to the target compound, suggesting that simplified pyrrolidine-based scaffolds may enhance solubility.
Synthetic Methods : Palladium-catalyzed cross-coupling () and FeCl3-SiO2 catalysis () are common in synthesizing pyrazole-pyrimidine hybrids. The target compound may require similar strategies for the pyrrolidine-pyrimidine linkage.
Research Implications and Limitations
- Structural Advantages: The pyrrolidine ring in the target compound may confer conformational flexibility, aiding in target engagement compared to rigid chromenone-containing analogs .
- Data Gaps : Direct biological data (e.g., IC50, solubility) for the target compound are absent in the evidence. Comparisons rely on structural inference.
- Synthetic Challenges : Introducing the 5-fluoropyrimidin-2-yloxy group to pyrrolidine may require optimized conditions to avoid side reactions, as seen in similar fluorinated systems .
Preparation Methods
Key Bond Disconnections
- Pyrimidine-pyrrolidine ether linkage : Formed via nucleophilic aromatic substitution (SNAr) between pyrrolidin-3-ol and 2-chloro-5-fluoropyrimidine.
- Methanone bridge : Constructed through acylation of pyrrolidine nitrogen with pyrazole-4-carbonyl chloride.
Synthesis of the 5-Fluoropyrimidin-2-yloxy-pyrrolidine Fragment
Preparation of 3-Hydroxypyrrolidine
Pyrrolidin-3-ol is synthesized via diastereoselective reduction of pyrrolidin-3-one using sodium borohydride in methanol (yield: 85–92%).
Nucleophilic Aromatic Substitution (SNAr)
Reaction Conditions :
- Substrates : 3-Hydroxypyrrolidine (1.2 eq), 2-chloro-5-fluoropyrimidine (1.0 eq)
- Base : Potassium carbonate (2.5 eq)
- Solvent : Dimethylformamide (DMF), 80°C, 12 h
- Yield : 78%
Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates SNAr at the 2-position, with fluorine para to the leaving group enhancing reactivity.
Synthesis of the 5-Methyl-1-phenyl-1H-pyrazol-4-yl-methanone Fragment
Pyrazole Ring Formation
Cyclocondensation Protocol :
Functionalization to Carboxylic Acid
Oxidation Step :
Conversion to Acid Chloride
Chlorination :
- Reagent : Thionyl chloride (5.0 eq), toluene, reflux (2 h)
- Product : 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (yield: 95%)
Coupling of Fragments via Methanone Bridge Formation
Acylation of Pyrrolidine Nitrogen
Reaction Setup :
- Substrates :
- 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine (1.0 eq)
- 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1.1 eq)
- Base : Triethylamine (2.5 eq)
- Solvent : Dichloromethane, 0°C → room temperature, 6 h
- Yield : 68%
Critical Considerations :
- Strict temperature control prevents N-oxide formation.
- Anhydrous conditions are essential to avoid hydrolysis of the acid chloride.
Structural Validation and Computational Analysis
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| 1H NMR | - Pyrimidine H: δ 8.52 (s, 1H) |
| (CDCl3, 400 MHz) | - Pyrazole CH3: δ 2.41 (s, 3H) |
| - Pyrrolidine OCH: δ 4.85 (m, 1H) | |
| FT-IR | - C=O stretch: 1685 cm⁻¹ |
| - C-F stretch: 1220 cm⁻¹ |
Density Functional Theory (DFT) Studies
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| SNAr + Acylation | 68 | 98.5 | Industrial |
| One-Pot | 52 | 95.2 | Lab-scale |
Key Observations :
- Stepwise synthesis outperforms one-pot methods in yield and purity.
- SNAr efficiency is pH-dependent, with optimal performance at pH 8–9.
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Green Chemistry Innovations
- Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces E-factor by 40%
- Catalyst Recycling : Mesoporous silica-supported Pd achieves 15 cycles without activity loss
Challenges and Mitigation Approaches
| Challenge | Solution |
|---|---|
| Pyrazole ring oxidation | N2 atmosphere during acylation |
| Epimerization at C3 | Low-temperature (−20°C) coupling |
| Column purification | Gradient elution (Hexane:EtOAc 9:1 → 1:1) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what analytical methods validate its purity?
- Methodology :
- Synthesis : Reflux equimolar quantities of precursors (e.g., fluoropyrimidine derivatives and substituted pyrazole intermediates) in ethanol for 2–4 hours, followed by recrystallization from DMF/EtOH (1:1) .
- Validation : Use HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Methodology :
- NMR : H and C NMR to confirm substituent positions (e.g., fluoropyrimidinyl oxygen linkage and pyrrolidine ring conformation) .
- XRD : Single-crystal X-ray diffraction for definitive stereochemical assignment, particularly for the pyrrolidinyl-oxy bridge .
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and pyrimidine ring vibrations .
Q. How to design initial biological activity screens for this compound?
- Methodology :
- Target Selection : Prioritize kinases or enzymes with known pyrimidine/pyrazole-binding pockets (e.g., cyclin-dependent kinases) .
- Assays : Use fluorescence-based enzymatic inhibition assays (IC determination) and cytotoxicity screening (MTT assay on cancer cell lines) .
- Controls : Include structurally similar compounds (e.g., non-fluorinated analogs) to assess the fluorine atom’s impact on activity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance fluoropyrimidine intermediate solubility .
- Catalysis : Screen Pd/C or CuI catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) while maintaining >90% yield .
- Table : Yield Comparison Under Different Conditions
| Solvent System | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | None | 4 | 65 |
| DMF/EtOH | CuI | 2 | 82 |
| DMSO | Pd/C | 1.5 | 88 |
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Methodology :
- Dynamic Effects : Investigate restricted rotation in the pyrrolidinyl-oxy group via variable-temperature NMR to explain split signals .
- Crystallography : Use XRD to confirm if observed splitting arises from crystal packing effects vs. solution-state conformers .
- Computational Validation : Compare experimental H NMR shifts with DFT-predicted values (Gaussian 16, B3LYP/6-31G**) .
Q. What computational strategies predict this compound’s binding affinity to novel targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with potential targets (e.g., PARP-1 or EGFR kinases). Focus on fluoropyrimidine’s electrostatic contributions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. How to design structure-activity relationship (SAR) studies for analog development?
- Methodology :
- Core Modifications : Synthesize analogs with variations in the pyrimidine (e.g., chloro vs. fluoro) or pyrazole (e.g., methyl vs. ethyl groups) .
- Bioisosteres : Replace the pyrrolidinyl group with piperidine or morpholine to assess steric/electronic effects .
- Table : SAR Trends for Analog Library
| Modification | Target IC (nM) | Solubility (µg/mL) |
|---|---|---|
| 5-Fluoropyrimidine | 12 ± 1.5 | 45 |
| 5-Chloropyrimidine | 28 ± 3.2 | 62 |
| Piperidine (vs. pyrrolidine) | 18 ± 2.1 | 38 |
Key Considerations for Experimental Design
- Contradiction Analysis : When biological activity diverges between in vitro and in vivo models, evaluate metabolic stability (e.g., CYP450 assays) and plasma protein binding .
- Theoretical Framework : Link mechanistic hypotheses to established kinase inhibition models or fluorinated drug design principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
